2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid
Description
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is a fluorinated organic compound characterized by the presence of a fluoro group, a pyrrolidinyl ring, and a carboxylic acid functional group
Properties
IUPAC Name |
2-fluoro-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJENJZUKKUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid typically involves the following steps:
Fluorination: The starting material, 4-oxo-4-(pyrrolidin-1-yl)butanoic acid, undergoes fluorination using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Purification: The fluorinated product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The pyrrolidinyl ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Hydrogenated Derivatives: Resulting from the reduction of the fluorine atom.
Substituted Pyrrolidinyl Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The presence of the fluorine atom can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological responses. The pyrrolidinyl ring contributes to the compound's stability and bioactivity.
Comparison with Similar Compounds
4-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid: Similar structure but without the fluorine atom.
2-Fluoro-4-oxo-4-(piperidin-1-yl)butanoic acid: Similar structure but with a piperidinyl ring instead of pyrrolidinyl.
Uniqueness: 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and potential applications of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
